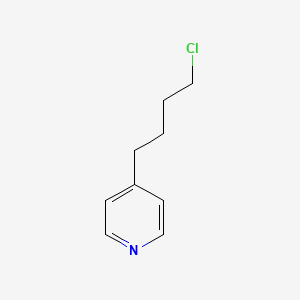

4-(4-Chlorobutyl)pyridine

Übersicht

Beschreibung

4-(4-Chlorobutyl)pyridine is a chemical compound with the molecular formula C9H13ClN . It is also known as 4-(4-chlorobutyl)pyridine hydrochloride . This compound is used in various applications, including pharmaceuticals and organic synthesis. Its chemical structure consists of a pyridine ring with a chlorobutyl group attached at the 4-position.

Synthesis Analysis

The synthesis of 4-(4-Chlorobutyl)pyridine involves the reaction of pyridine with 4-chlorobutyl chloride. The chlorobutyl group is introduced onto the pyridine ring, resulting in the formation of the desired compound. The reaction typically takes place under controlled conditions, and purification methods are employed to obtain a high yield of the product.

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorobutyl)pyridine is characterized by the following features:

- A pyridine ring (a six-membered aromatic ring with one nitrogen atom).

- A butyl group (four carbon atoms) attached to the pyridine ring at the 4-position.

- A chlorine atom bonded to one of the carbon atoms in the butyl group.

Chemical Reactions Analysis

4-(4-Chlorobutyl)pyridine can participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorobutyl group can be replaced by other nucleophiles, leading to the synthesis of derivatives.

- Base-Catalyzed Reactions : The compound can undergo deprotonation at the pyridine nitrogen, enabling further reactions.

- Transition Metal-Catalyzed Reactions : These can modify the chlorobutyl group or the pyridine ring.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 311.1°C at 760 mmHg.

- Flash Point : Around 141.9°C .

- Purity : Typically 95% .

- Physical Form : Solid.

- Solubility : Soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

4-(4-Chlorobutyl)pyridine and its derivatives show significant promise in catalysis and organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) serves as a recyclable catalyst for acylating inert alcohols and phenols, with its reaction mechanism offering insights into base-free conditions for acylation processes (Liu, Ma, Liu, & Wang, 2014). Similarly, N-alkyl pyrrolidines undergo selective ring-opening reactions with chloroformates to yield 4-chlorobutyl carbamates, indicating their role in creating 1,4-bifunctional compounds (Yu, Shoaib, Iqbal, Kim, Ha, & Cho, 2017).

Photochemical and Electrochemical Properties

Studies on pyridine derivatives, including those related to 4-(4-Chlorobutyl)pyridine, reveal interesting photochemical and electrochemical properties. For example, the formation of methylenebispyridinium dichloride compounds from the reaction of dichloromethane with pyridine derivatives under ambient conditions offers insight into the kinetics of such reactions (Rudine, Walter, & Wamser, 2010). Additionally, antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including 4-chloro-pyridine-2-carboxylic acid, have been characterized, highlighting their potential in biologically relevant applications (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Synthesis of Complex Molecules

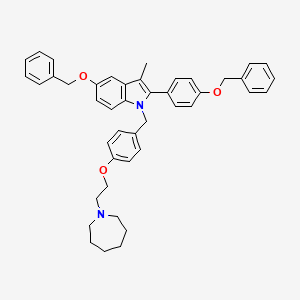

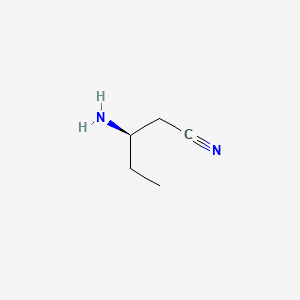

The synthesis of complex molecules using 4-substituted pyridines is a significant area of research. Techniques such as chemoenzymatic routes to prepare optically active 4-chloro derivatives and their applications as nucleophilic catalysts demonstrate the versatility of these compounds (Busto, Gotor‐Fernández, & Gotor, 2006). Moreover, the development of 4-selective pyridine functionalization reactions via heterocyclic phosphonium salts underlines the importance of pyridines in pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).

Fluorescent Probes and Sensors

Research has also focused on the use of pyridine derivatives as fluorescent probes and sensors. For instance, the synthesis of fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines and their application in the nanomolar detection of Cu2+ ions demonstrate the potential of these compounds in environmental and pharmaceutical analysis (García, Romero, & Portilla, 2019).

Advanced Materials and Ligand Design

Pyridine derivatives, including those related to 4-(4-Chlorobutyl)pyridine, are crucial in the development of advanced materials and ligand design. The synthesis of 4-functionalized terdendate pyridine-based ligands for metal ions exemplifies this, where the pyridine nitrogen acts in conjunction with other functional groups to form complex structures (Vermonden, Branowska, Marcelis, & Sudhölter, 2003). Additionally, the creation of molecular chemosensors based on niobium(V) and pyridine derivatives for detecting volatile organic compounds (VOCs) underscores their application in sensor technology and environmental monitoring (Motorina, Lomova, Mozhzhukhina, & Gruzdev, 2019).

Safety And Hazards

- Hazard Statements : It is classified as hazardous due to potential risks associated with ingestion (H302) and skin contact (H314).

- Precautionary Measures : Handle with care. Avoid inhalation, ingestion, and skin/eye contact. Use appropriate protective equipment and work in an inert atmosphere.

Zukünftige Richtungen

Research on 4-(4-Chlorobutyl)pyridine continues to explore its applications, reactivity, and potential derivatives. Future studies may focus on optimizing synthesis methods, investigating biological activities, and developing novel uses.

Eigenschaften

IUPAC Name |

4-(4-chlorobutyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNWHFRVCCONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449561 | |

| Record name | 4-(4-chlorobutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobutyl)pyridine | |

CAS RN |

5264-17-5 | |

| Record name | 4-(4-Chlorobutyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5264-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorobutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

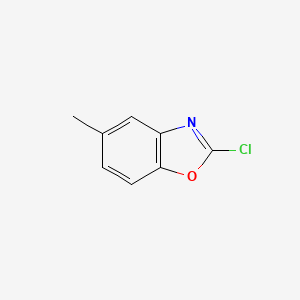

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)

![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)